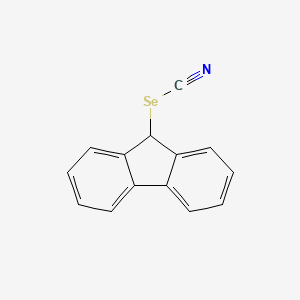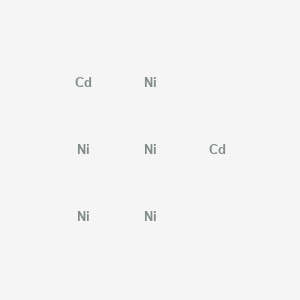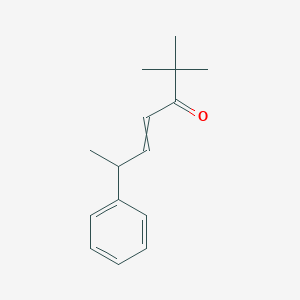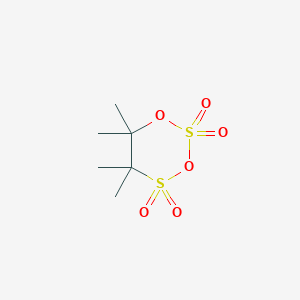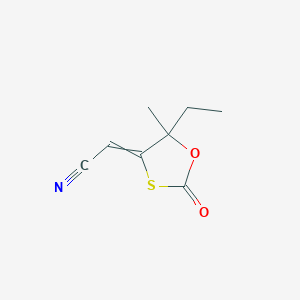![molecular formula C8H18O2Si B14293238 1-[(Trimethylsilyl)oxy]pentan-3-one CAS No. 116194-82-2](/img/structure/B14293238.png)
1-[(Trimethylsilyl)oxy]pentan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(Trimethylsilyl)oxy]pentan-3-one is an organic compound that belongs to the class of α-trimethylsiloxy ketones. This compound is known for its utility in various chemical reactions, particularly in stereoselective aldol addition reactions. The presence of the trimethylsilyl group enhances its reactivity and stability, making it a valuable intermediate in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-[(Trimethylsilyl)oxy]pentan-3-one can be synthesized through a multi-step process. One common method involves the reaction of 2-hydroxy-2-methylpentan-3-one with N,O-bis(trimethylsilyl)acetamide. The reaction is typically carried out in a dry, three-necked, round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet. The reaction mixture is stirred and heated to achieve the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production .
Análisis De Reacciones Químicas
Types of Reactions: 1-[(Trimethylsilyl)oxy]pentan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1-[(Trimethylsilyl)oxy]pentan-3-one has diverse applications in scientific research:
Chemistry: It is widely used as an intermediate in organic synthesis, particularly in stereoselective aldol addition reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fine chemicals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of 1-[(Trimethylsilyl)oxy]pentan-3-one involves its reactivity as an α-trimethylsiloxy ketone. The trimethylsilyl group enhances the nucleophilicity of the oxygen atom, facilitating various chemical reactions. The compound can participate in aldol addition reactions, where it forms β-hydroxy ketones, which can be further converted into other valuable products .
Comparación Con Compuestos Similares
- 2-Methyl-2-(trimethylsiloxy)pentan-3-one
- 2-[(Trimethylsilyl)oxy]butan-3-one
- 2-[(Trimethylsilyl)oxy]hexan-3-one
Comparison: 1-[(Trimethylsilyl)oxy]pentan-3-one stands out due to its unique reactivity and stability conferred by the trimethylsilyl group. Compared to its analogs, it offers better control in stereoselective reactions and higher yields in certain synthetic processes. Its versatility in various chemical reactions makes it a preferred choice for researchers and industrial chemists .
Propiedades
Número CAS |
116194-82-2 |
|---|---|
Fórmula molecular |
C8H18O2Si |
Peso molecular |
174.31 g/mol |
Nombre IUPAC |
1-trimethylsilyloxypentan-3-one |
InChI |
InChI=1S/C8H18O2Si/c1-5-8(9)6-7-10-11(2,3)4/h5-7H2,1-4H3 |
Clave InChI |
YLNIUGWMGKABNE-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)CCO[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


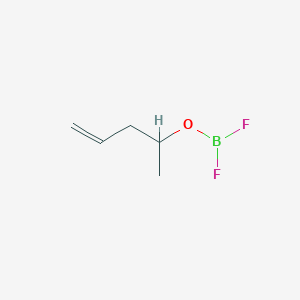
![2-{Bis[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino}-2-(hydroxymethyl)propane-1,3-diol](/img/structure/B14293165.png)
![4-[2-(3,4-Dichlorophenyl)hydrazinylidene]butanoic acid](/img/structure/B14293169.png)

